3-(2,6-Dichlorophenyl)glutaronitrile

Description

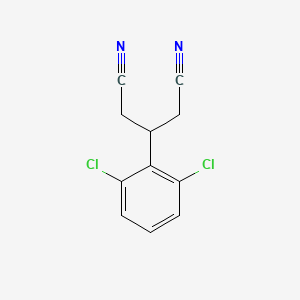

3-(2,6-Dichlorophenyl)glutaronitrile is a nitrile derivative featuring a glutaronitrile backbone substituted with a 2,6-dichlorophenyl group. The compound’s structure combines a rigid aromatic system (due to the 2,6-dichloro substitution pattern) with a flexible aliphatic nitrile chain.

Properties

Molecular Formula |

C11H8Cl2N2 |

|---|---|

Molecular Weight |

239.10 g/mol |

IUPAC Name |

3-(2,6-dichlorophenyl)pentanedinitrile |

InChI |

InChI=1S/C11H8Cl2N2/c12-9-2-1-3-10(13)11(9)8(4-6-14)5-7-15/h1-3,8H,4-5H2 |

InChI Key |

VMPFZDLTJUWEPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CC#N)CC#N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The 2,6-dichlorophenyl group in 3-(2,6-Dichlorophenyl)glutaronitrile distinguishes it from other dichlorophenyl-substituted analogs. For example:

- 3-(3,5-Dichlorophenyl)-1,1-dimethylurea : This urea derivative has chlorine atoms at the 3,5 positions on the phenyl ring, creating a symmetrical substitution pattern. The electron-withdrawing chlorine atoms enhance the compound’s stability and hydrogen-bonding capacity, which is critical for herbicide activity (e.g., diuron analogs) .

Key Insight : The 2,6-dichloro configuration in the target compound introduces significant steric hindrance, which may reduce rotational freedom and alter binding interactions in biological or material systems compared to 3,5- or 2,4-substituted analogs.

Backbone Functional Groups

The glutaronitrile backbone differs markedly from urea or amide-based structures in similar compounds:

- Urea Derivatives (e.g., 3-(2,6-Dichlorophenyl)-1,1-dimethylurea) : The urea group (–NH–CO–NH–) enables hydrogen bonding, enhancing interactions with biological targets like enzymes or receptors. This is leveraged in herbicides such as diuron .

- Amide-Based Compounds (e.g., RWJ56110) : Complex amide backbones, as seen in , facilitate binding to G-protein-coupled receptors (GPCRs) due to conformational flexibility and hydrogen-bonding motifs.

Physicochemical and Analytical Properties

The table below summarizes critical properties of this compound and analogs:

| Compound | Backbone | Substituent Positions | Key Applications | LogP (Predicted) |

|---|---|---|---|---|

| This compound | Glutaronitrile | 2,6-dichlorophenyl | Synthetic intermediate, materials | ~2.8 |

| 3-(3,5-Dichlorophenyl)-1,1-dimethylurea | Urea | 3,5-dichlorophenyl | Herbicides, chromatography | ~3.1 |

| RWJ56110 | Amide | 2,6-dichlorophenyl | GPCR modulation (e.g., thrombin) | ~4.5 |

Notes:

- LogP values are estimated using fragment-based methods. The lower LogP of glutaronitrile derivatives suggests higher polarity, favoring aqueous solubility over lipid membrane penetration.

- Urea and amide analogs are prioritized in drug discovery due to their bioactivity, whereas nitriles may serve as inert intermediates or specialty polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.